molecular formula C14H14BrN3S B11378688 6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11378688
M. Wt: 336.25 g/mol
InChI Key: RDSZYAXQUGZSJV-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains an imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-isopropylthiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazo[2,1-b][1,3,4]thiadiazole core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can be a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Chlorophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Methylphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(4-Bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role.

Properties

Molecular Formula

C14H14BrN3S

Molecular Weight

336.25 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H14BrN3S/c1-9(2)7-13-17-18-8-12(16-14(18)19-13)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

RDSZYAXQUGZSJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Br

Origin of Product

United States

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